molecular formula C9H4Cl3F3O2 B6313532 2-(Trichloromethyl)phenyl trifluoroacetate CAS No. 1301739-92-3

2-(Trichloromethyl)phenyl trifluoroacetate

Cat. No.: B6313532
CAS No.: 1301739-92-3
M. Wt: 307.5 g/mol
InChI Key: RKSMYHUBBQMWKC-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)phenyl trifluoroacetate is an organic compound that features both trifluoromethyl and trichloromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)phenyl trifluoroacetate can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethyl)phenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)phenyl trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or trichloromethyl groups are replaced by other functional groups.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products

    Substitution: Products include various substituted phenyl trifluoroacetates.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

    Reduction: Products include phenyl trifluoroacetate with reduced trichloromethyl groups.

Scientific Research Applications

2-(Trichloromethyl)phenyl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)phenyl trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trichloromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenyl trifluoroacetate
  • 2-(Trichloromethyl)phenyl acetate
  • 2-(Trifluoromethyl)phenyl acetate

Uniqueness

2-(Trichloromethyl)phenyl trifluoroacetate is unique due to the presence of both trifluoromethyl and trichloromethyl groups on the same phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, setting it apart from similar compounds.

Properties

IUPAC Name

[2-(trichloromethyl)phenyl] 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3F3O2/c10-8(11,12)5-3-1-2-4-6(5)17-7(16)9(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMYHUBBQMWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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